N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide
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Overview
Description
N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide is a complex organic compound that features a combination of benzoyl, furan, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide typically involves multiple steps, starting with the preparation of the core benzo[c][1,2,5]thiadiazole structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent production at scale .
Chemical Reactions Analysis
Types of Reactions
N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the nitro groups would yield corresponding amines .
Scientific Research Applications
N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-furan-2-ylmethyl-benzamide: Shares the furan and chlorobenzoyl groups but lacks the thiadiazole moiety.
4-Chloro-N-(tetrahydro-furan-2-ylmethyl)-benzamide: Similar structure but with a tetrahydrofuran ring instead of a furan ring.
Uniqueness
N-((4-Chlorobenzoyl)oxy)-3-(N-(furan-2-ylmethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamido)propanimidamide is unique due to the combination of its structural components, which confer specific chemical and biological properties not found in the similar compounds listed above .
Properties
Molecular Formula |
C21H18ClN5O5S2 |
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Molecular Weight |
520.0 g/mol |
IUPAC Name |
[(Z)-[1-amino-3-[2,1,3-benzothiadiazol-4-ylsulfonyl(furan-2-ylmethyl)amino]propylidene]amino] 4-chlorobenzoate |
InChI |
InChI=1S/C21H18ClN5O5S2/c22-15-8-6-14(7-9-15)21(28)32-24-19(23)10-11-27(13-16-3-2-12-31-16)34(29,30)18-5-1-4-17-20(18)26-33-25-17/h1-9,12H,10-11,13H2,(H2,23,24) |
InChI Key |
UPIIDHVFNHCSNB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)N(CC/C(=N/OC(=O)C3=CC=C(C=C3)Cl)/N)CC4=CC=CO4 |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)N(CCC(=NOC(=O)C3=CC=C(C=C3)Cl)N)CC4=CC=CO4 |
Origin of Product |
United States |
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